

Early Research on TIBO R-82150: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research on TIBO **R-82150**, a pioneering non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented is collated from seminal papers published in the early 1990s, offering a detailed look into the initial discovery, mechanism of action, in vitro activity, and the experimental methodologies employed to characterize this potent anti-HIV-1 compound.

Core Findings from Early Studies

TIBO (tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-one and -thione) derivatives were identified as a novel class of compounds with highly specific and potent inhibitory effects on the replication of Human Immunodeficiency Virus Type 1 (HIV-1).[3] **R-82150** emerged as a key analogue within this series, demonstrating significant promise due to its high selectivity and low cytotoxicity.[3]

Mechanism of Action

Early investigations revealed that TIBO derivatives, including **R-82150**, function as non-competitive inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[4][5] Unlike nucleoside analogues such as AZT, which act as chain terminators after being incorporated into the viral DNA, TIBO compounds bind to an allosteric site on the p66 subunit of the RT enzyme.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing the conversion of viral RNA into DNA.[4] A key characteristic of these first-



generation NNRTIs is their specificity for HIV-1 RT, with no significant activity observed against HIV-2 RT or other cellular DNA polymerases.[3][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro anti-HIV-1 activity and cytotoxicity of TIBO **R-82150** and related compounds from early research papers.

Table 1: In Vitro Anti- HIV-1 Activity of TIBO Derivatives			
Compound	Cell Line	IC50 (μM)	Reference
R-82150	MT-4	0.015	[3]
R-82913	CEM	0.15 (median)	[6]
TIBO derivative	Various	Nanomolar range	[3]
Table 2: Cytotoxicity of TIBO Derivatives			
Compound	Cell Line	CC50 (μM)	Reference
R-82150	MT-4	>100	[3]
R-82913	CEM	46	[6]
TIBO derivatives	Various	10,000- to 100,000- fold higher than IC₅o	[3]

Experimental Protocols

The following sections detail the methodologies used in the key experiments cited in the early research papers on TIBO **R-82150**.

Synthesis of TIBO Derivatives



The synthesis of TIBO derivatives involved a multi-step process. A common pathway described in early literature is the reaction of 4-chloro-3-nitroaniline with a suitable amino acid ester, followed by cyclization and further modifications to introduce various substituents. The specific synthesis of **R-82150** and its analogues involved the creation of a tricyclic benzodiazepine scaffold.

In Vitro Anti-HIV-1 Activity Assay

The inhibitory activity of TIBO compounds on HIV-1 replication was typically assessed using susceptible human T-cell lines, such as MT-4 or CEM cells.

- Cell Culture: MT-4 or CEM cells were cultured in appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics.
- Virus Infection: Cells were infected with a laboratory strain of HIV-1 (e.g., HTLV-IIIB) at a predetermined multiplicity of infection (MOI).
- Compound Treatment: Immediately after infection, the cells were washed and resuspended in fresh medium containing serial dilutions of the TIBO compounds.
- Incubation: The treated and infected cells were incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period of 4-7 days.
- Assessment of Viral Replication: The extent of viral replication was quantified by measuring the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The 50% inhibitory concentration (IC₅₀) was calculated as the concentration
 of the compound that reduced the p24 antigen production by 50% compared to the untreated
 virus control.

Cytotoxicity Assay

The cytotoxicity of the TIBO compounds was evaluated in parallel with the antiviral activity assays to determine their therapeutic index.

Cell Culture: Uninfected MT-4 or CEM cells were seeded in 96-well plates.



- Compound Treatment: The cells were exposed to serial dilutions of the TIBO compounds.
- Incubation: The plates were incubated for the same duration as the antiviral assay.
- Viability Assessment: Cell viability was determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
- Data Analysis: The 50% cytotoxic concentration (CC₅₀) was calculated as the concentration of the compound that reduced the viability of the cells by 50% compared to the untreated control.

HIV-1 Reverse Transcriptase Inhibition Assay

The direct inhibitory effect of TIBO compounds on the enzymatic activity of HIV-1 RT was assessed using a cell-free enzymatic assay.

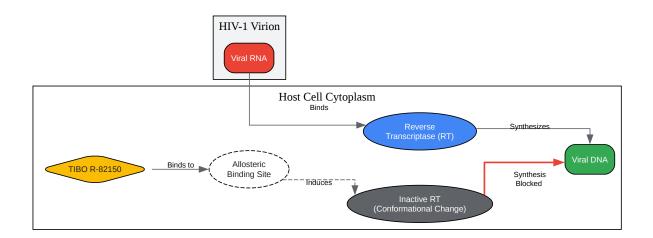
- Enzyme and Template/Primer: Recombinant HIV-1 RT was used as the enzyme source. A
 synthetic template/primer, such as poly(rA)-oligo(dT), was used to mimic the viral RNA
 template and DNA primer.
- Reaction Mixture: The assay was conducted in a reaction buffer containing the enzyme, template/primer, deoxyribonucleoside triphosphates (dNTPs, one of which was radiolabeled, e.g., [3H]dTTP), and varying concentrations of the TIBO compound.
- Reaction and Termination: The reaction was initiated by the addition of the enzyme and incubated at 37°C. The reaction was stopped by the addition of a strong acid (e.g., trichloroacetic acid).
- Quantification of DNA Synthesis: The newly synthesized radiolabeled DNA was precipitated and collected on glass fiber filters. The amount of incorporated radioactivity was measured using a scintillation counter.
- Data Analysis: The 50% inhibitory dose (ID₅₀) was determined as the concentration of the compound that reduced the RT activity by 50% compared to the no-drug control.



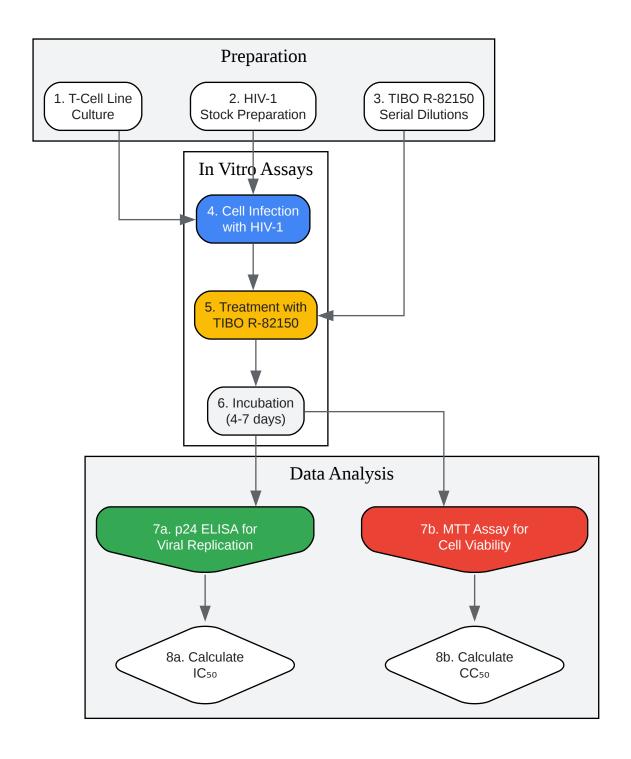
Visualizations

The following diagrams illustrate the mechanism of action of TIBO **R-82150** and a typical experimental workflow for its in vitro evaluation.









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